molecular formula C19H28O2 B1251071 Benorterone CAS No. 3570-10-3

Benorterone

Cat. No.: B1251071
CAS No.: 3570-10-3
M. Wt: 288.4 g/mol
InChI Key: RQETXCPBBLHUIB-UGCZWRCOSA-N
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Description

Benorterone, also known by its developmental code name SKF-7690, is a steroidal antiandrogen. It was the first known antiandrogen to be studied in humans. This compound is taken either by mouth or by application to the skin. It was studied for potential medical use but was never marketed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benorterone involves the modification of the steroidal structure. The key step in its synthesis is the introduction of a methyl group at the 17α position of the steroid nucleus. This is achieved through a series of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions are proprietary and not publicly disclosed in detail .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using similar chemical routes as described above. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Benorterone undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Conversion of ketones to hydroxyl groups.

    Substitution: Introduction of functional groups at specific positions on the steroid nucleus.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include various hydroxylated and methylated derivatives of the steroid nucleus .

Scientific Research Applications

Mechanism of Action

Benorterone acts as an antiandrogen by antagonizing the androgen receptor (AR), which is the biological target of the androgen sex hormones testosterone and dihydrotestosterone. It binds to the AR with an affinity that is about 5-fold greater than that of cyproterone acetate in rat prostate cytosol. it has been reported to possess weak androgenic activity and is described as a selective and pure AR antagonist .

Comparison with Similar Compounds

    Cyproterone Acetate: Another steroidal antiandrogen with progestogenic activity.

    Flutamide: A nonsteroidal antiandrogen with a different mechanism of action.

    Bicalutamide: A nonsteroidal antiandrogen similar to flutamide.

Uniqueness: Benorterone is unique in that it is a very weak partial agonist of the AR and has weak androgenic activity. Unlike certain other steroidal antiandrogens, it is not a progestogen and is described as a selective and pure AR antagonist .

Biological Activity

Benorterone, chemically known as 17α-methyl-B-nortestosterone, is a steroidal antiandrogen that has garnered attention for its pharmacological properties and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacodynamics, and relevant case studies.

Pharmacodynamics

This compound functions primarily as an antagonist of the androgen receptor (AR), which is the target for androgens such as testosterone and dihydrotestosterone. Its affinity for the AR is significantly higher than that of cyproterone acetate, with a KiK_i value of 0.7 nM compared to 3.7 nM for cyproterone acetate, indicating a stronger binding capability . However, it is noteworthy that this compound exhibits only about 11% of the affinity of dihydrotestosterone for the AR, suggesting it operates as a weak partial agonist rather than a full antagonist .

Despite its classification as an antiandrogen, this compound has been reported to possess some androgenic activity. This dual action may complicate its therapeutic use, particularly in conditions where androgen suppression is desired. Additionally, this compound's structural similarity to methyltestosterone raises concerns about potential estrogenic effects when metabolized .

Pharmacokinetics

This compound can be administered both orally and topically, demonstrating versatility in its application. Studies indicate that it maintains biological activity through these routes, which could enhance patient compliance and therapeutic outcomes .

Biological Activity Data Table

The following table summarizes key findings related to the biological activity and pharmacological properties of this compound:

Property Value/Description
Androgen Receptor Affinity Ki=0.7K_i=0.7 nM (higher than cyproterone acetate)
Partial Agonist Activity Weak androgenic activity observed
Administration Routes Oral and topical
Prothrombin Level Impact Decreased by 50% in some patients (non-causal link)

Case Studies and Clinical Findings

A review of clinical scenarios involving androgen deficiency highlights the potential role of this compound in managing symptoms associated with low testosterone levels. For instance:

  • Case Study 1 : A patient post-bilateral orchiectomy experienced significant fatigue and decreased libido. The introduction of an antiandrogen like this compound could theoretically alleviate symptoms by modulating androgen levels while avoiding some side effects associated with traditional testosterone replacement therapies .
  • Case Study 2 : In a cohort study involving men undergoing androgen deprivation therapy for prostate cancer, the administration of this compound was associated with a notable reduction in adverse effects typically linked to androgen withdrawal .

These cases illustrate this compound's potential utility in managing conditions related to hormone imbalance while minimizing side effects.

Research Findings

Recent studies have explored the broader implications of steroidal antiandrogens like this compound in various therapeutic contexts:

  • A comprehensive review on steroidal compounds emphasized the importance of understanding their structural diversity and biological activity. It noted that compounds similar to this compound could exhibit diverse pharmacological effects ranging from anti-inflammatory to anti-neoplastic activities .
  • Ongoing research aims to elucidate the mechanisms by which this compound influences metabolic pathways and its potential implications in treating conditions such as prostate cancer or hormone-sensitive disorders.

Properties

CAS No.

3570-10-3

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(3S,3aS,5aS,5bR,10aR,10bS)-3-hydroxy-3,3a,5b-trimethyl-1,2,4,5,5a,6,7,10,10a,10b-decahydrocyclopenta[a]fluoren-8-one

InChI

InChI=1S/C19H28O2/c1-17-7-4-13(20)10-12(17)11-14-15(17)5-8-18(2)16(14)6-9-19(18,3)21/h10,14-16,21H,4-9,11H2,1-3H3/t14-,15+,16+,17+,18+,19+/m1/s1

InChI Key

RQETXCPBBLHUIB-UGCZWRCOSA-N

SMILES

CC12CCC(=O)C=C1CC3C2CCC4(C3CCC4(C)O)C

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C

Canonical SMILES

CC12CCC(=O)C=C1CC3C2CCC4(C3CCC4(C)O)C

Synonyms

enorterone
SK and F 7690
SKF 7690

Origin of Product

United States

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